Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is a heterocyclic compound with the molecular formula C13H22BrNO2 and a molecular weight of 304.22 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of 4-oxypiperidine-1-carboxylate with trichloroacetyl chloride to form an intermediate, which is then reacted with bromine to yield the final product . The reaction conditions generally require a dry, inert atmosphere and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can yield various functionalized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted azaspiro compounds, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is used extensively in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity . This compound’s unique spirocyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs . This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials .
Properties
IUPAC Name |
tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACABBWTCSUAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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